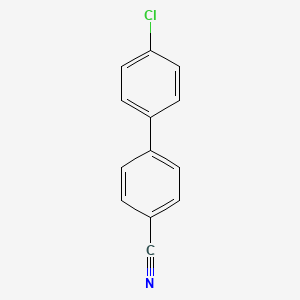

4-(4-Chlorophenyl)benzonitrile

Cat. No. B1349252

Key on ui cas rn:

57774-36-4

M. Wt: 213.66 g/mol

InChI Key: DVLCPRBAOHXYIQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05922898

Procedure details

A solution of 3.02 g (22.2 mmol) zinc chloride and 5.70 g (22.2 mmol) nickel acetylacetonate (moisture content<1%) in 165 mL of tetrahydrofuran was sequentially treated at room temperature with 0.40 mL (22.2 mmol) water, 10.9 mL (44.4 mmol) triisopropylphosphite, and 27.4 mL (44.4 mmol) of 1.62 M methylmagnesium chloride in tetrahydrofuran. The resultant clear, dark reddish solution was then treated with 111.0 g (609.8 mniol) 4-bromobenzonitrile and cooled to 0° C. The reaction mixture was treated with 653 mL (555 mmol) of 0.85 M 4-chlorophenylmagnesium bromide over a 75 minute period, keeping the temperature below 10° C. After the addition of the arylmagnesium reagent was complete, the reaction was stirred at 0° C. for an additional hour before quenching was carried out by adding 550 mL of 1 M aqueous sodium citrate solution. After adding 300 mL of methyl t-butyl ether (MTBE), the reaction mixture was stirred vigorously at room temperature for 1 h while air was bubbled through the solution. The contents of the reaction flask were transferred into a separatory funnel, and flask rinsed with an additional 250 mL of MTBE. The lower green aqueous phase was drained off and the clear yellow organic phase was washed twice with 100 mL of brine. The crude solid product left after concentration was dissolyed in 660 mL of chlorobenzene at 75° C., then 660 mL of heptane was added at a rate which maintained the temperature between 75-85° C. The clear yellow solution was then allowed to cool to ca. 40° C. and seeded with 1 mg of 4-(4'-chlorophenyl)benzonitrile. Crystallization commenced shortly after seeding, and the resultant slurry was cooled to 0-5° C. and stirred for 1 h. The solid product was filtered, washed with a small amount of heptane, and then dried under reduced pressure to afford 88.5 g (74.7%) of 4-(4'-chlorophenyl)benzonitrile as a fine white crystalline solid (m.p.=130.5-131.5° C.; identity confirmed by 1H- and 13C-NMR).

[Compound]

Name

arylmagnesium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

74.7%

Identifiers

|

REACTION_CXSMILES

|

C(OP(OC(C)C)OC(C)C)(C)C.C[Mg]Cl.Br[C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([Mg]Br)=[CH:29][CH:28]=1>O1CCCC1.[Cl-].[Zn+2].[Cl-].C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].O>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[CH:29][CH:28]=1 |f:5.6.7,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

111 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C#N)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

653 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)[Mg]Br

|

Step Three

[Compound]

|

Name

|

arylmagnesium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

10.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OP(OC(C)C)OC(C)C

|

|

Name

|

|

|

Quantity

|

27.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

|

Name

|

|

|

Quantity

|

165 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

3.02 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

5.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]

|

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

catalyst

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred at 0° C. for an additional hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before quenching

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 550 mL of 1 M aqueous sodium citrate solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 300 mL of methyl t-butyl ether (MTBE)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred vigorously at room temperature for 1 h while air

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled through the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the reaction flask were transferred into a separatory funnel, and flask

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with an additional 250 mL of MTBE

|

WASH

|

Type

|

WASH

|

|

Details

|

the clear yellow organic phase was washed twice with 100 mL of brine

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The crude solid product left

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

after concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dissolyed in 660 mL of chlorobenzene at 75° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

660 mL of heptane was added at a rate which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained the temperature between 75-85° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ca. 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resultant slurry was cooled to 0-5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C1=CC=C(C#N)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 88.5 g | |

| YIELD: PERCENTYIELD | 74.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 74.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |